Purvalanol B Purvalanol B Purvalanol B, also known as NG 95, is a potent and selective CDK inhibitor that most potently inhibits Cdk2/cyclin A, Cdk2/cyclin E, Cdk5/p35, and Cdk2/cyclin B (IC50s = 6, 9, 6, and 6 nM, respectively).
Brand Name: Vulcanchem
CAS No.: 212844-54-7
VCID: VC0540646
InChI: InChI=1S/C20H25ClN6O3/c1-10(2)15(8-28)24-20-25-17(16-18(26-20)27(9-22-16)11(3)4)23-12-5-6-13(19(29)30)14(21)7-12/h5-7,9-11,15,28H,8H2,1-4H3,(H,29,30)(H2,23,24,25,26)/t15-/m0/s1
SMILES: CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl
Molecular Formula: C20H25ClN6O3
Molecular Weight: 432.9 g/mol

Purvalanol B

CAS No.: 212844-54-7

Inhibitors

VCID: VC0540646

Molecular Formula: C20H25ClN6O3

Molecular Weight: 432.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Purvalanol B - 212844-54-7

CAS No. 212844-54-7
Product Name Purvalanol B
Molecular Formula C20H25ClN6O3
Molecular Weight 432.9 g/mol
IUPAC Name 2-chloro-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid
Standard InChI InChI=1S/C20H25ClN6O3/c1-10(2)15(8-28)24-20-25-17(16-18(26-20)27(9-22-16)11(3)4)23-12-5-6-13(19(29)30)14(21)7-12/h5-7,9-11,15,28H,8H2,1-4H3,(H,29,30)(H2,23,24,25,26)/t15-/m0/s1
Standard InChIKey ZKDXRFMOHZVXSG-HNNXBMFYSA-N
Isomeric SMILES CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl
SMILES CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl
Canonical SMILES CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl
Appearance White to off-white solid powder
Description Purvalanol B, also known as NG 95, is a potent and selective CDK inhibitor that most potently inhibits Cdk2/cyclin A, Cdk2/cyclin E, Cdk5/p35, and Cdk2/cyclin B (IC50s = 6, 9, 6, and 6 nM, respectively).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Purvalanol B; NG 95; NG-95; NG95.
Reference 1: Bullard KM, Broccardo C, Keenan SM. Effects of cyclin-dependent kinase inhibitor Purvalanol B application on protein expression and developmental progression in intra-erythrocytic Plasmodium falciparum parasites. Malar J. 2015 Apr 8;14:147. doi: 10.1186/s12936-015-0655-x. PubMed PMID: 25879664; PubMed Central PMCID: PMC4403934.
2: Ringer L, Sirajuddin P, Yenugonda VM, Ghosh A, Divito K, Trabosh V, Patel Y, Brophy A, Grindrod S, Lisanti MP, Rosenthal D, Brown ML, Avantaggiati ML, Rodriguez O, Albanese C. VMY-1-103, a dansylated analog of purvalanol B, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells. Cancer Biol Ther. 2010 Aug 15;10(4):320-5. PubMed PMID: 20574155; PubMed Central PMCID: PMC3040852.
3: Sirajuddin P, Das S, Ringer L, Rodriguez OC, Sivakumar A, Lee YC, Üren A, Fricke ST, Rood B, Ozcan A, Wang SS, Karam S, Yenugonda V, Salinas P, Petricoin E 3rd, Pishvaian M, Lisanti MP, Wang Y, Schlegel R, Moasser B, Albanese C. Quantifying the CDK inhibitor VMY-1-103's activity and tissue levels in an in vivo tumor model by LC-MS/MS and by MRI. Cell Cycle. 2012 Oct 15;11(20):3801-9. doi: 10.4161/cc.21988. PubMed PMID: 22983062; PubMed Central PMCID: PMC3495823.
4: Ringer L, Sirajuddin P, Heckler M, Ghosh A, Suprynowicz F, Yenugonda VM, Brown ML, Toretsky JA, Uren A, Lee Y, MacDonald TJ, Rodriguez O, Glazer RI, Schlegel R, Albanese C. VMY-1-103 is a novel CDK inhibitor that disrupts chromosome organization and delays metaphase progression in medulloblastoma cells. Cancer Biol Ther. 2011 Nov 1;12(9):818-26. doi: 10.4161/cbt.12.9.17682. PubMed PMID: 21885916; PubMed Central PMCID: PMC3367670.
5: Glauner H, Ruttekolk IR, Hansen K, Steemers B, Chung YD, Becker F, Hannus S, Brock R. Simultaneous detection of intracellular target and off-target binding of small molecule cancer drugs at nanomolar concentrations. Br J Pharmacol. 2010 Jun;160(4):958-70. doi: 10.1111/j.1476-5381.2010.00732.x. PubMed PMID: 20590591; PubMed Central PMCID: PMC2936001.
6: Donald RG, Zhong T, Meijer L, Liberator PA. Characterization of two T. gondii CK1 isoforms. Mol Biochem Parasitol. 2005 May;141(1):15-27. PubMed PMID: 15811523.
7: Yenugonda VM, Deb TB, Grindrod SC, Dakshanamurthy S, Yang Y, Paige M, Brown ML. Fluorescent cyclin-dependent kinase inhibitors block the proliferation of human breast cancer cells. Bioorg Med Chem. 2011 Apr 15;19(8):2714-25. doi: 10.1016/j.bmc.2011.02.052. PubMed PMID: 21440449.
8: Ringer L, Sirajuddin P, Tricoli L, Waye S, Choudhry MU, Parasido E, Sivakumar A, Heckler M, Naeem A, Abdelgawad I, Liu X, Feldman AS, Lee RJ, Wu CL, Yenugonda V, Kallakury B, Dritschilo A, Lynch J, Schlegel R, Rodriguez O, Pestell RG, Avantaggiati ML, Albanese C. The induction of the p53 tumor suppressor protein bridges the apoptotic and autophagic signaling pathways to regulate cell death in prostate cancer cells. Oncotarget. 2014 Nov 15;5(21):10678-91. PubMed PMID: 25296977; PubMed Central PMCID: PMC4279402.
9: Rockey WM, Elcock AH. Rapid computational identification of the targets of protein kinase inhibitors. J Med Chem. 2005 Jun 16;48(12):4138-52. PubMed PMID: 15943486.
10: Sera T. [Exploiting chemical libraries, structure, and genomics in the search for kinase inhibitors]. Tanpakushitsu Kakusan Koso. 2007 Oct;52(13 Suppl):1812-3. Review. Japanese. PubMed PMID: 18051438.
11: Price PM, Yu F, Kaldis P, Aleem E, Nowak G, Safirstein RL, Megyesi J. Dependence of cisplatin-induced cell death in vitro and in vivo on cyclin-dependent kinase 2. J Am Soc Nephrol. 2006 Sep;17(9):2434-42. PubMed PMID: 16914540; PubMed Central PMCID: PMC1698291.
12: Dalgarno D, Stehle T, Narula S, Schelling P, van Schravendijk MR, Adams S, Andrade L, Keats J, Ram M, Jin L, Grossman T, MacNeil I, Metcalf C 3rd, Shakespeare W, Wang Y, Keenan T, Sundaramoorthi R, Bohacek R, Weigele M, Sawyer T. Structural basis of Src tyrosine kinase inhibition with a new class of potent and selective trisubstituted purine-based compounds. Chem Biol Drug Des. 2006 Jan;67(1):46-57. PubMed PMID: 16492148.
13: Becker F, Murthi K, Smith C, Come J, Costa-Roldán N, Kaufmann C, Hanke U, Degenhart C, Baumann S, Wallner W, Huber A, Dedier S, Dill S, Kinsman D, Hediger M, Bockovich N, Meier-Ewert S, Kluge AF, Kley N. A three-hybrid approach to scanning the proteome for targets of small molecule kinase inhibitors. Chem Biol. 2004 Feb;11(2):211-23. PubMed PMID: 15123283.
14: Breitenlechner CB, Kairies NA, Honold K, Scheiblich S, Koll H, Greiter E, Koch S, Schäfer W, Huber R, Engh RA. Crystal structures of active SRC kinase domain complexes. J Mol Biol. 2005 Oct 21;353(2):222-31. PubMed PMID: 16168436.
15: Mayhood TW, Windsor WT. Ligand binding affinity determined by temperature-dependent circular dichroism: cyclin-dependent kinase 2 inhibitors. Anal Biochem. 2005 Oct 15;345(2):187-97. PubMed PMID: 16140252.
16: Knockaert M, Gray N, Damiens E, Chang YT, Grellier P, Grant K, Fergusson D, Mottram J, Soete M, Dubremetz JF, Le Roch K, Doerig C, Schultz P, Meijer L. Intracellular targets of cyclin-dependent kinase inhibitors: identification by affinity chromatography using immobilised inhibitors. Chem Biol. 2000 Jun;7(6):411-22. PubMed PMID: 10873834.
17: Knockaert M, Lenormand P, Gray N, Schultz P, Pouysségur J, Meijer L. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol. Oncogene. 2002 Sep 19;21(42):6413-24. PubMed PMID: 12226745.
18: Schang LM, Bantly A, Knockaert M, Shaheen F, Meijer L, Malim MH, Gray NS, Schaffer PA. Pharmacological cyclin-dependent kinase inhibitors inhibit replication of wild-type and drug-resistant strains of herpes simplex virus and human immunodeficiency virus type 1 by targeting cellular, not viral, proteins. J Virol. 2002 Aug;76(15):7874-82. PubMed PMID: 12097601; PubMed Central PMCID: PMC136397.
19: Doerig C. Protein kinases as targets for anti-parasitic chemotherapy. Biochim Biophys Acta. 2004 Mar 11;1697(1-2):155-68. Review. PubMed PMID: 15023358.
20: Corellou F, Brownlee C, Kloareg B, Bouget FY. Cell cycle-dependent control of polarised development by a cyclin-dependent kinase-like protein in the Fucus zygote. Development. 2001 Nov;128(21):4383-92. PubMed PMID: 11684672.
PubChem Compound 448991
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator